molecular formula C17H18N2O3 B2808600 N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide CAS No. 343372-61-2

N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide

Cat. No.: B2808600
CAS No.: 343372-61-2
M. Wt: 298.342
InChI Key: CDBOVUJVTMSCMF-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 3,5-dimethylphenyl group and a 2-nitroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide typically involves the following steps:

    Amidation: The formation of the benzamide core by reacting the nitroethylbenzene with an amine derivative.

A common synthetic route might involve the nitration of 2-ethylbenzene to form 2-nitroethylbenzene, followed by the reaction with 3,5-dimethylaniline under appropriate conditions to yield the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and amidation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, where substituents on the benzene ring can be replaced by other groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Reduction: The major product would be N-(3,5-dimethylphenyl)-2-(2-aminoethyl)benzamide.

    Substitution: Depending on the electrophile used, various substituted benzamides can be formed.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethylphenyl)-2-(2-aminoethyl)benzamide: A reduced form of the compound with an amine group instead of a nitro group.

    N-(3,5-dimethylphenyl)-2-(2-chloroethyl)benzamide: A halogenated derivative with a chloro group.

Uniqueness

N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide is unique due to the presence of both a nitro group and a benzamide core, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its structural features make it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(2-nitroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-9-13(2)11-15(10-12)18-17(20)16-6-4-3-5-14(16)7-8-19(21)22/h3-6,9-11H,7-8H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBOVUJVTMSCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2CC[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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